molecular formula C4H8KO4+ B3052579 Potassium hydrogen diacetate CAS No. 4251-29-0

Potassium hydrogen diacetate

Cat. No.: B3052579
CAS No.: 4251-29-0
M. Wt: 159.20 g/mol
InChI Key: FHUOTRMCFQTSOA-UHFFFAOYSA-N
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Description

Potassium hydrogen diacetate, also known as potassium diacetate, is a chemical compound with the formula KH(OOCCH₃)₂. It is a potassium salt of acetic acid and is commonly used as a food additive with the E number E261. This compound is known for its preservative and acidity-regulating properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium hydrogen diacetate can be synthesized by treating a potassium-containing base, such as potassium hydroxide or potassium carbonate, with acetic acid. The reaction is an acid-base neutralization reaction:

CH3COOH+KOHKH(OOCCH3)2+H2O\text{CH}_3\text{COOH} + \text{KOH} \rightarrow \text{KH(OOCCH}_3\text{)}_2 + \text{H}_2\text{O} CH3​COOH+KOH→KH(OOCCH3​)2​+H2​O

This reaction typically occurs under mild conditions at room temperature .

Industrial Production Methods

In industrial settings, this compound is produced by a similar neutralization process, where large-scale reactors are used to mix potassium hydroxide and acetic acid. The resulting solution is then concentrated and crystallized to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Potassium hydrogen diacetate primarily undergoes acid-base reactions due to its acidic nature. It can also participate in substitution reactions where the acetate groups can be replaced by other functional groups.

Common Reagents and Conditions

    Acid-Base Reactions: Reacts with strong bases like sodium hydroxide to form sodium acetate and potassium hydroxide.

    Substitution Reactions: Can react with halogens or other electrophiles to form substituted acetates.

Major Products Formed

Scientific Research Applications

Potassium hydrogen diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium hydrogen diacetate involves its ability to dissociate into potassium ions and acetate ions in solution. The acetate ions can act as a buffer, maintaining the pH of the solution. In biological systems, the potassium ions play a crucial role in maintaining cellular functions, including neurotransmission, muscle contraction, and heart function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium hydrogen diacetate is unique due to its dual acetate groups, which enhance its buffering capacity and preservative properties compared to potassium acetate. Its ability to act as both a preservative and an acidity regulator makes it versatile in various applications .

Properties

CAS No.

4251-29-0

Molecular Formula

C4H8KO4+

Molecular Weight

159.20 g/mol

IUPAC Name

potassium;acetic acid

InChI

InChI=1S/2C2H4O2.K/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1

InChI Key

FHUOTRMCFQTSOA-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)[O-].[K+]

Canonical SMILES

CC(=O)O.CC(=O)O.[K+]

4251-29-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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